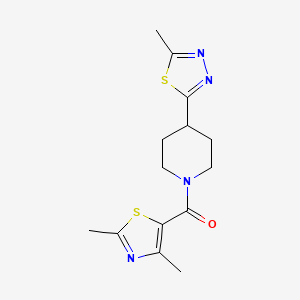

(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2/c1-8-12(20-9(2)15-8)14(19)18-6-4-11(5-7-18)13-17-16-10(3)21-13/h11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLMBNTXKODTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylthiazole and 5-methyl-1,3,4-thiadiazole, which are subjected to various reaction conditions to form the final product. Common synthetic routes may involve:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions.

Coupling Reactions: The thiazole and thiadiazole rings are coupled with piperidine derivatives through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and catalyst usage are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives reported in the literature, focusing on key structural variations and their implications for physicochemical and biological properties.

Structural Analogues and Key Features

Key Comparisons

A. Thiadiazole Derivatives

- Sulfanyl-Substituted Thiadiazoles () : The presence of sulfanyl groups in ’s compound may improve solubility but could reduce metabolic stability compared to the target compound’s methyl-substituted thiadiazole. Methyl groups likely enhance lipophilicity, favoring membrane penetration .

- Pyrrole-Thiadiazole Hybrids () : Compounds like 4a prioritize synthetic ease via cyclization reactions. The target’s piperidine-thiadiazole linkage may offer superior conformational flexibility for target binding compared to rigid pyrrole systems .

B. Piperidine-Containing Analogues

- (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one () : This thiazol-4-one derivative shares the piperidine-thiazole core with the target compound. The absence of a thiadiazole group in ’s compound may limit its ability to engage in π-π stacking or hydrogen bonding, which the target’s thiadiazole could facilitate .

C. Benzothiazole and Pyrazolone Derivatives ()

- ’s benzothiazole-pyrazolone hybrids highlight the importance of fused heterocycles in enhancing binding affinity. The target compound’s discrete thiazole and thiadiazole units may provide modular interactions with biological targets compared to fused systems .

Hypothetical Activity Profile

- Antimicrobial Potential: Thiadiazole derivatives in and exhibit antimicrobial activity, suggesting the target compound may similarly inhibit bacterial growth via thiadiazole-mediated interference with enzyme function .

- Kinase Inhibition : The piperidine-thiazole scaffold in is analogous to kinase inhibitors. The addition of a thiadiazole group in the target compound could broaden its selectivity for ATP-binding pockets .

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of compounds featuring a thiazole and thiadiazole moiety. These structural elements are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing research on the biological activity of this compound, providing an overview of its potential applications in pharmacology.

Chemical Structure and Properties

The compound can be broken down into two significant components:

- Thiazole Ring : The 2,4-dimethylthiazole is known for its role in various biological activities.

- Thiadiazole Substituent : The 5-methyl-1,3,4-thiadiazole contributes to the compound's reactivity and biological profile.

The molecular formula for this compound is , indicating a complex structure conducive to various interactions within biological systems.

Biological Activity Overview

The biological activities associated with the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Compounds with the 1,3,4-thiadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicate that derivatives exhibit Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazol-2-thiol | 32.6 | Antifungal |

| 2-Amino-1,3,4-thiadiazole | 47.5 | Antibacterial |

2. Anticancer Properties

The anticancer potential of this compound is supported by findings that derivatives of thiadiazoles exhibit cytotoxic effects on various cancer cell lines:

- Studies report GI50 values ranging from to μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines. Notably, certain derivatives showed inhibition rates exceeding at concentrations of μM/mL .

3. Anti-inflammatory Effects

The thiazole derivatives have been linked to anti-inflammatory activity through modulation of inflammatory pathways. For instance:

- Some compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values significantly lower than those of conventional antibiotics .

- Cancer Cell Line Testing : Another research effort focused on the antiproliferative effects of thiadiazole derivatives against various tumor cell lines, demonstrating substantial growth inhibition and suggesting potential for further drug development .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves multi-step protocols with controlled reaction parameters. Key steps include:

- Coupling reactions between thiazole/thiadiazole precursors and piperidine derivatives under catalysis (e.g., palladium-based catalysts) .

- Use of polar aprotic solvents (e.g., DMF, ethanol) and temperature control (reflux conditions) to enhance yield and purity .

- Intermediate purification via column chromatography or recrystallization, monitored by HPLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy (1H/13C) to confirm regiochemistry and functional group integration .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- HPLC for purity assessment, especially to detect byproducts from heterocyclic ring formation .

Q. How does structural modification of the thiadiazole or piperidine moieties influence physicochemical properties?

- Substituents like methyl groups on the thiadiazole enhance lipophilicity (logP), impacting solubility and membrane permeability .

- Piperidine ring substitution alters conformational flexibility, which can be studied via X-ray crystallography or computational modeling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response studies : Re-evaluate activity across multiple concentrations to account for non-linear effects .

- Comparative assays : Use standardized cell lines (e.g., HEK293, HeLa) and positive controls to normalize variability .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thiazolidinone derivatives) to identify trends .

Q. How can computational modeling predict binding mechanisms to biological targets?

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding with the thiadiazole sulfur and piperidine nitrogen .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs mitigate instability issues in aqueous or acidic conditions?

- pH stability studies : Monitor degradation via UV-Vis spectroscopy at pH 1–10, identifying hydrolysis-prone bonds (e.g., methanone linkages) .

- Formulation optimization : Use cyclodextrin encapsulation or PEGylation to enhance stability in biological matrices .

Q. How do stereochemical factors influence bioactivity?

- Chiral resolution : Separate enantiomers via chiral HPLC and test individually in bioassays .

- Circular dichroism (CD) : Correlate stereochemistry with conformational changes in target binding pockets .

Methodological Insights from Evidence

Contradictions and Solutions

- Variable antimicrobial activity : Discrepancies may arise from differences in bacterial strain resistance profiles. Standardize testing using CLSI guidelines .

- Inconsistent cytotoxicity : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT for thiazole-containing compounds to avoid interference .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.